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Q: What is trilostane transient oversuppression and how is it identified? Transient oversuppression

describes a temporary, excessive inhibition of cortisol production in dogs being treated for

hyperadrenocorticism (HAC). It is not a permanent destruction of adrenal tissue but a reversible over-

suppression of the adrenal axis [1]. It is identified through a combination of clinical signs and confirmatory

diagnostic testing.

Clinical Signs: Lethargy, vomiting, diarrhea, anorexia (inappetence), and weakness [1] [2].
Diagnostic Findings:

ACTH Stimulation Test: A post-ACTH cortisol concentration below the target range. Different
sources provide slightly varying thresholds, as shown in Table 1 [1].

Electrolyte Imbalances: Although less common, trilostane can affect aldosterone, potentially
leading to hyperkalemia (elevated potassium) and hyponatremia (low sodium) [3] [2]. This is

a more serious development.

Table 1: Post-ACTH Stimulation Cortisol Thresholds for Oversuppression

Context
Post-ACTH
Cortisol Level

Recommended Action

First Recheck (10-14 days) < 2.0 µg/dL Stop therapy; restart at lower dose once axis
recovers [1].
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Context
Post-ACTH
Cortisol Level

Recommended Action

Subsequent Rechecks (on

therapy ≥4 weeks)

< 1.6 µg/dL Stop therapy, decrease dose by 25-50%, or test

adrenal axis recovery later in dosing interval [1].

FDA Label Reference < 1.45 µg/dL Stop treatment; restart at a decreased dose [1].

Q: What is the step-by-step management protocol? The management depends on the severity of the

clinical signs.

For patients with clinical signs (e.g., vomiting, lethargy) and low cortisol:

Immediately stop trilostane administration [1] [3].

Treat for hypoadrenocorticism if signs are severe, which may include IV fluids and
glucocorticoid administration [1]. Some protocols recommend dispensing oral dexamethasone

(0.15 mg/kg) to owners for emergency use in a crisis [1].
Restart therapy only after the adrenal axis has recovered and clinical signs have resolved. The

restart dose should be at least 50% lower than the previous dose [1].

For patients with NO clinical signs but low cortisol on routine testing:

Option 1: Continue the same dose but monitor closely, as additional suppression may occur

over the first month [1].
Option 2: Decrease the dosage by 25% to 50% and re-evaluate with an ACTH stimulation test

in 2-4 weeks [1].
Option 3: Investigate the adrenal axis recovery by performing an ACTH stimulation test 9-12

hours after trilostane administration to ensure cortisol is recovering later in the dosing interval
[1] [4].

The following workflow visualizes the decision-making process for managing a suspected case.
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Suspect Transient Oversuppression

Assess Clinical Signs

Clinical signs present?
(e.g., vomiting, lethargy)

1. STOP Trilostane immediately

 Yes

Evaluate timing and
post-ACTH cortisol value

 No

2. Provide supportive care
(e.g., IV fluids, glucocorticoids)

3. Wait for clinical recovery
and adrenal axis recovery

Restart therapy at ≥50% lower dose

First recheck (10-14 days)
& cortisol <2.0 µg/dL

Stable therapy (≥4 weeks)
& cortisol <1.6 µg/dL

 Yes

Option A: Continue current dose
with close monitoring

 No (Cortisol ≥2.0 µg/dL)  No (Cortisol ≥1.6 µg/dL)

Option B: Decrease dose by 25-50%
and re-test in 2 weeks

 Yes

Option C: Perform late-interval
ACTH test (9-12h post-pill)

Alternative
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Q: What are the key monitoring protocols to prevent oversuppression? Consistent and timely

monitoring is the primary strategy for prevention [1] [4].

First Recheck: Schedule 10-14 days after initiating therapy or any dose adjustment [1].
Subsequent Rechecks: Conduct at 1 month, 3 months, and every 3-6 months once stable [1] [5].

ACTH Stimulation Test: Perform 4-6 hours after trilostane is administered with food [1] [4]. Using a
lower dose of cosyntropin (1 µg/kg) has been validated for monitoring [1].

Pre-Pill Cortisol: An alternative monitoring method involves measuring a single baseline cortisol
level just before the next dose is due (at the end of the dosing interval). This is primarily used to

confirm the adrenal axis is not oversuppressed and is more cost-effective. A low value may
necessitate a full ACTH stimulation test [1].

Clinical Signs Questionnaire: Use a standardized questionnaire at each recheck to objectively
quantify the resolution of clinical signs like polyuria and polydipsia. Cortisol testing ensures safety, but

clinical signs guide the need for better control [1] [4].

Key Considerations for Researchers

Drug Formulation: For experimental consistency, use the licensed veterinary product (Vetoryl)
whenever possible. Studies have shown that compounded trilostane products can have significant

variability in trilostane content (39% to 152.6% of the label claim) and dissolution rates, which could
confound research results and safety profiles [1] [6].

Dosing Frequency: The duration of cortisol suppression is often less than 12 hours [6]. Therefore, a
twice-daily dosing regimen (e.g., 0.8-1.0 mg/kg q12h) is frequently used in clinical practice and may

provide more stable control, especially in diabetic models [1]. This could be a relevant factor in
designing chronic toxicity or efficacy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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